3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
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Overview
Description
3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a chemical compound with the molecular formula C23H28N4. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of 3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves the functionalization of the 1,6-naphthyridine core. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to introduce the dipentylamino group and the carbonitrile functionality. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different substitution patterns and may exhibit different biological activities.
2,7-Naphthyridines: These derivatives have been studied for their unique electronic properties and applications in materials science.
Benzo[c][2,7]naphthyridines: These compounds have structural similarities but may differ in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dipentylamino group, which can influence its chemical and biological properties .
Properties
CAS No. |
506429-62-5 |
---|---|
Molecular Formula |
C23H28N4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-(dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C23H28N4/c1-3-5-9-13-27(14-10-6-4-2)23-20(16-24)22-19(17-25-23)15-18-11-7-8-12-21(18)26-22/h7-8,11-12,15,17H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
NSURYORNXIZZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
Origin of Product |
United States |
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